molecular formula C16H14O7 B1247275 Bolusanthol A

Bolusanthol A

Cat. No.: B1247275
M. Wt: 318.28 g/mol
InChI Key: FABXQJSQWANGCE-LKFCYVNXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bolusanthol A is a prenylated isoflavone first isolated from the stem bark of Bolusanthus speciosus (tree wisteria), a plant native to Southern Africa. Its structure was identified as 4,2',3',4'-tetrahydroxy-6,7-methylenedioxyisoflavone through spectroscopic methods . This compound belongs to the flavonoid family, known for diverse bioactivities, including antioxidant and anti-inflammatory properties.

Properties

Molecular Formula

C16H14O7

Molecular Weight

318.28 g/mol

IUPAC Name

4-[(7R,8S)-8-hydroxy-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-7-yl]benzene-1,2,3-triol

InChI

InChI=1S/C16H14O7/c17-10-2-1-7(15(19)16(10)20)9-5-21-11-4-13-12(22-6-23-13)3-8(11)14(9)18/h1-4,9,14,17-20H,5-6H2/t9-,14+/m0/s1

InChI Key

FABXQJSQWANGCE-LKFCYVNXSA-N

Isomeric SMILES

C1[C@H]([C@@H](C2=CC3=C(C=C2O1)OCO3)O)C4=C(C(=C(C=C4)O)O)O

Canonical SMILES

C1C(C(C2=CC3=C(C=C2O1)OCO3)O)C4=C(C(=C(C=C4)O)O)O

Synonyms

4,2',3',4'-tetrahydroxy-6,7-methylenedioxy-isoflavane
4,2',3',4'-tetrahydroxy-6,7-methylenedioxyisoflavane
bolusanthol A

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The Bolusanthus genus produces several prenylated flavonoids, including bolusanthols B, C, and D. Key structural differences are summarized below:

Compound Core Structure Substituents Prenylation Pattern
Bolusanthol A Isoflavone 4,2',3',4'-OH; 6,7-methylenedioxy None
Bolusanthol B Isoflavone 5,7,3',4'-OH; 5'-γ,γ-dimethylallyl (prenyl) Single prenyl at position 5'
Bolusanthol C Isoflavone 5,7,4'-OH; 6,3'-di(γ,γ-dimethylallyl) Two prenyl groups at positions 6,3'
Bolusanthol D Flavanone (reported elsewhere) 5,7,2',6'-OH; 6,8-di(γ,γ-dimethylallyl) Two prenyl groups at positions 6,8

Key Observations :

  • Bolusanthol B and C feature prenyl moieties linked to increased lipophilicity and membrane permeability, critical for interacting with hydrophobic protein pockets .
  • The di-prenylation in Bolusanthol C may enhance binding to oxidative stress regulators like Keap1/Nrf2 .

Bioactivity and Pharmacological Profiles

Table 1: Comparative Bioactivities
Compound Bioactivity Mechanism/Target Experimental Evidence
This compound Antioxidant (moderate) Not fully elucidated Isolated from Bolusanthus speciosus; structural similarity suggests radical scavenging .
Bolusanthol B Anti-colorectal cancer (CRC) Targets AKT1 (binding energy: -10.2 kcal/mol) Molecular docking shows strong inhibition of AKT1, a key node in PI3K/Akt pathway . High centrality in CRC networks .
Bolusanthol C Hepatoprotective, anti-cholestasis Binds Keap1/Nrf2 and SIRT1/FXR pathways Reduces bile acid accumulation and oxidative stress in cholestatic mice .
Bolusanthol D Pigmentation (role in heartwood coloration) Not determined Isolated from Millettia pendula; structural role in purple pigment formation .

Key Findings :

  • Its prenyl group likely facilitates deeper penetration into kinase active sites.
  • Bolusanthol C ’s di-prenyl structure enhances dual binding to Keap1 and SIRT1, making it effective in modulating oxidative stress and bile acid homeostasis .
  • This compound’s bioactivity remains underexplored, though its methylenedioxy group is associated with antioxidant properties in analogous flavonoids .

Molecular Docking and Binding Affinities

Table 2: Molecular Docking Results (Binding Energy in kcal/mol)
Target PDB ID Bolusanthol B Bolusanthol C Reference Compound (Quercetin)
AKT1 6HHG -10.2 Not tested -9.1
Keap1 1X2R Not tested -9.8 -8.5

Analysis :

  • Bolusanthol B’s superior binding to AKT1 (-10.2 kcal/mol vs.
  • Bolusanthol C ’s affinity for Keap1 (-9.8 kcal/mol) explains its efficacy in activating the Nrf2 antioxidant pathway .

Q & A

Q. What ethical considerations apply when using animal models to study this compound’s therapeutic potential?

  • Methodological Answer : Follow ARRIVE guidelines for experimental design and reporting. Minimize animal numbers via power analysis and use non-invasive imaging (e.g., MRI) where possible. Obtain institutional ethics approval and disclose all procedures in the methods section .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bolusanthol A
Reactant of Route 2
Reactant of Route 2
Bolusanthol A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.